Palmitoyl Tetrapeptide-7

Anti-inflammatory Cytokine modulation Inflamm-aging

Palmitoyl Tetrapeptide-7 (Pal-GQPR, also historically referenced as Palmitoyl Tetrapeptide-3 or Rigin™) is a synthetic signal peptide composed of the amino acid sequence Gly-Gln-Pro-Arg, N-terminally conjugated to a palmitic acid chain (C16). The core tetrapeptide corresponds to amino acids 341–344 of the human immunoglobulin G (IgG) heavy chain, endowing it with immunomodulatory activity, while the palmitoyl modification enhances lipophilicity, stratum corneum penetration, and stability.

Molecular Formula C34H62N8O7
Molecular Weight 694.9 g/mol
CAS No. 221227-05-0
Cat. No. B550875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl Tetrapeptide-7
CAS221227-05-0
SynonymsPalmitoyl Tetrapeptide-3;  Palmitoyl Tetrapeptide-7;  LIPOPEPTIDE;  PAL-GQPR;  Lipopeptide
Molecular FormulaC34H62N8O7
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1
InChIKeyIHRKJQSLKLYWBQ-QKDODKLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Palmitoyl Tetrapeptide-7 (CAS 221227-05-0): Procurement-Grade Synthetic Tetrapeptide for Anti-Inflammatory and Anti-Aging Skincare Formulations


Palmitoyl Tetrapeptide-7 (Pal-GQPR, also historically referenced as Palmitoyl Tetrapeptide-3 or Rigin™) is a synthetic signal peptide composed of the amino acid sequence Gly-Gln-Pro-Arg, N-terminally conjugated to a palmitic acid chain (C16) [1]. The core tetrapeptide corresponds to amino acids 341–344 of the human immunoglobulin G (IgG) heavy chain, endowing it with immunomodulatory activity, while the palmitoyl modification enhances lipophilicity, stratum corneum penetration, and stability [2]. It is classified as a matrikine-like signaling peptide and is most widely recognized as the anti-inflammatory component of the commercial complex Matrixyl® 3000 (paired with Palmitoyl Tripeptide-1) [3]. Its primary documented mechanisms include suppression of interleukin-6 (IL-6) secretion, reduction of UVB-induced inflammatory responses, and stimulation of collagen, fibronectin, and hyaluronic acid synthesis in dermal fibroblasts [1][4].

Why Generic Substitution of Palmitoyl Tetrapeptide-7 with Other Cosmetic Peptides Fails: Evidence of Functional Non-Interchangeability


Palmitoyl Tetrapeptide-7 cannot be freely substituted with other cosmetic peptides—even those within the matrikine or signaling peptide classes—because its mechanism is fundamentally bifurcated: it simultaneously suppresses IL-6-driven inflammatory cascades (a property derived from its IgG fragment origin) and stimulates de novo synthesis of collagen I, fibronectin, and hyaluronic acid [1]. Unlike Palmitoyl Tripeptide-1, which primarily acts as a collagen-synthesis agonist via mimicry of collagen I fragments, Palmitoyl Tetrapeptide-7 uniquely targets the 'inflamm-aging' axis by inhibiting IL-6 and protecting the extracellular matrix from MMP-mediated degradation [2]. Compared to neurotransmitter-inhibiting peptides such as Acetyl Hexapeptide-8, which only reduce dynamic wrinkle formation by limiting muscle contraction, Palmitoyl Tetrapeptide-7 addresses both structural matrix regeneration and chronic micro-inflammation . Furthermore, the palmitoyl moiety is not merely a generic penetration enhancer; its specific conjugation chemistry enables dermal delivery that non-acylated tetrapeptide-7 (Rigin, CAS 77727-17-4) cannot achieve at comparable levels, rendering the unmodified peptide functionally inferior for topical applications .

Quantitative Differential Evidence for Palmitoyl Tetrapeptide-7: Comparator-Backed Performance Dimensions for Scientific Procurement Decisions


IL-6 Suppression Comparable to DHEA: Palmitoyl Tetrapeptide-7 Demonstrates Equivalent Anti-Inflammatory Potency In Vitro

Palmitoyl Tetrapeptide-7 downregulates IL-6 and other proinflammatory cytokines with potency comparable to dehydroepiandrosterone (DHEA) in vitro [1]. This comparison is significant because DHEA is an endogenous steroid hormone known for its anti-inflammatory properties in skin, and its decline correlates with age-related IL-6 elevation. In both resting cells and cells stressed with inflammation, the IL-6 suppressive effect of Palmitoyl Tetrapeptide-7 was quantitatively comparable to that of DHEA [1]. While specific IC₅₀ values are not reported in the open literature for this head-to-head comparison, the functional equivalence establishes a benchmark against a well-characterized endogenous anti-inflammatory molecule. Under UV radiation stress, Palmitoyl Tetrapeptide-7-treated cells exhibited up to 86% inhibition of IL-6 production relative to untreated UV-exposed controls [2].

Anti-inflammatory Cytokine modulation Inflamm-aging

Thermal Stability of Oil-Soluble Palmitoyl Tetrapeptide-7: ≤5% Activity Loss After 8 Hours at 90±2°C

A proprietary oil-soluble formulation of Palmitoyl Tetrapeptide-7, manufactured via a patented stable oil-soluble polypeptide composition method, was tested for thermal stability. After incubation in a thermostatic water bath at 90±2°C for 8 hours, the loss of peptide activity was ≤5% [1]. This level of thermal tolerance is substantially higher than that reported for standard water-soluble Palmitoyl Tetrapeptide-7, which is typically formulated at temperatures below 40–45°C to prevent activity loss [2]. While no direct head-to-head comparator was tested in the same study, the class-level inference is that most unprotected signal peptides (including standard Palmitoyl Tetrapeptide-7 powder) undergo significant degradation under sustained high-temperature conditions, with recommended processing temperatures generally capped at 40°C [2].

Formulation stability Thermal resistance Oil-soluble peptide

Collagen Density Increase: 0.2% Palmitoyl Tetrapeptide-7 Yields 58.3% Improvement at 28 Days in a Third-Party Double-Blind Clinical Study

In a third-party double-blind clinical study, a formulation containing 0.2% Palmitoyl Tetrapeptide-7 applied daily for 28 days increased dermal collagen density by 58.3% compared to baseline, as measured by quantitative ultrasound imaging [1]. This same study also documented a 19.7% reduction in nasolabial fold depth, providing correlated structural and visible endpoint improvements. At 8 weeks, skin firmness increased by 30% and under-eye fine lines were reduced by 37.2% [1]. Separately, in a 12-week clinical trial evaluating a multi-component eye cream containing Palmitoyl Tetrapeptide-7 (combined with Palmityl Tripeptide-1, yeast/rice fermentation filtrate, and N-acetylneuraminic acid), collagen production increased by 54.99% as assessed by ultrasound [2]. While this second study used the peptide in combination, the magnitude and consistency of collagen density improvements across independent trials reinforce the compound's role in dermal matrix regeneration.

Collagen synthesis Dermal density Clinical anti-aging

Wrinkle Depth and Volume Reduction: Palmitoyl Tetrapeptide-7-Containing Formulation Reduces Wrinkle Depth by 15–45% Across Clinical Studies

Multiple clinical studies document the wrinkle-reducing efficacy of Palmitoyl Tetrapeptide-7-containing formulations. In one study, a combination of Palmitoyl Tetrapeptide-7 and another oligopeptide reduced wrinkle depth by 15% and wrinkle volume by 18% after two months of daily application, with concurrent improvements in skin roughness and tone [1]. In a separate clinical evaluation of a formulation combining Palmitoyl Tetrapeptide-7 with Palmitoyl Oligopeptide (Matrixyl® 3000 configuration), main wrinkle depth decreased by 19.9% and main wrinkle volume decreased by 23.3% [2]. At the higher end of reported outcomes, clinical trials on Matrixyl® 3000 have demonstrated up to a 45% reduction in wrinkle depth and a 20% improvement in skin tone and elasticity after two months of daily application [3]. In contrast, Acetyl Hexapeptide-8—a neurotransmitter-inhibiting peptide that targets expression wrinkles via a completely different mechanism—typically requires 28–30 days to show visible wrinkle reduction and does not address the underlying collagen deficit [4].

Wrinkle reduction Clinical efficacy Anti-aging peptide

In Vivo Extracellular Matrix Structural Improvement Verified by Reflectance Confocal Microscopy: Palmitoyl Tetrapeptide-7 Blend Enhances ECM Architecture vs. Placebo

In a methodology study employing in vivo reflectance confocal microscopy (RCM), high-frequency ultrasound, and MALDI-MSI, a blend of Palmitoyl Oligopeptide and Palmitoyl Tetrapeptide-7 demonstrated improvement of dermal extracellular matrix structure compared to placebo [1]. The peptide blend reduced the thickness of the subepidermal low-echogenic band (a marker of photoaging and ECM degradation) and improved its density as measured by echography [1]. In a longer-term clinical assessment, 60 healthy photoaged volunteers (aged 45–80) applied a formulation containing Palmitoyl Tetrapeptide-7 and another active ingredient over 12 months, with documented reduction of facial wrinkles and deposition of fibrillin-rich microfibrils in the papillary dermis of treated skin [2]. Unlike surface-level wrinkle measurements, these imaging endpoints provide direct structural evidence that Palmitoyl Tetrapeptide-7 drives remodeling of the dermal matrix at the microanatomical level.

Extracellular matrix Reflectance confocal microscopy Dermal architecture

Safety Assessment by CIR Expert Panel: Palmitoyl Tetrapeptide-7 Deemed Safe at Concentrations up to 0.0015% in Leave-On Cosmetics

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of Palmitoyl Tetrapeptide-7 as used in cosmetics and concluded that it is safe at concentrations not exceeding 0.0015% (15 ppm) in leave-on cosmetic products and 0.0007% (7 ppm) in rinse-off products [1][2]. This safety determination was based on a comprehensive review of available toxicological data, including acute toxicity, skin and eye irritation, skin sensitization, phototoxicity, genotoxicity, and repeated-dose toxicity endpoints [1]. Notably, the CIR assessment covers Palmitoyl Tetrapeptide-7 alongside Tripeptide-1, Hexapeptide-12, and their metal salts and fatty acyl derivatives, providing a comparative safety benchmark within the peptide class [2]. By contrast, some comparator peptides such as GHK-Cu (Copper Tripeptide-1) introduce metal ion-related formulation compatibility concerns and potential pro-oxidant effects under certain conditions [3]. The established safety profile, combined with the peptide's classification as not a hazardous material for transport, simplifies procurement logistics and regulatory documentation .

Safety assessment CIR Regulatory compliance

Palmitoyl Tetrapeptide-7: Evidence-Driven Application Scenarios for Skincare Formulation and Industrial Procurement


Anti-Aging Serums with Quantifiable Collagen Regeneration Claims (28-Day Onset)

Formulators developing anti-aging serums targeting measurable dermal restructuring can leverage the 58.3% collagen density increase at 28 days [10] and 30% firmness improvement at 8 weeks as quantitative efficacy substantiation. Recommended incorporation at 0.05–0.5% (final formulation) at a processing temperature below 45°C ensures peptide integrity [11]. The rapid onset (visible improvements within 4 weeks) addresses consumer demand for fast-acting anti-aging products and supports strong marketing claims with clinical data backing [10]. For procurement, specifying ≥95% purity by HPLC (standard commercial grade) or ≥98% (high-purity grade) with batch-specific Certificate of Analysis ensures reproducible efficacy .

Sensitive Skin and Post-Procedure Recovery Formulations Targeting the Inflamm-Aging Pathway

Palmitoyl Tetrapeptide-7's capacity to suppress IL-6 by up to 86% under UV stress and to downregulate TNF-α expression [10] makes it a preferred peptide for formulations targeting sensitive, reactive, or post-procedure skin. Unlike retinol or high-concentration AHAs, which can exacerbate inflammation during the initial treatment phase, Palmitoyl Tetrapeptide-7 provides anti-inflammatory benefits without irritation or photosensitivity, enabling twice-daily application without a 'skin acclimation' period [11]. The CIR safety assessment confirming safe use at ≤0.0015% in leave-on products provides regulatory confidence for sensitive-skin positioning . In wound healing applications, Palmitoyl Tetrapeptide-7-grafted chitosan hydrogels have demonstrated 81% IL-6 reduction and 75% TNF-α reduction in diabetic wound models, suggesting therapeutic potential beyond cosmetics [6].

Eye Contour Treatments: Periorbital Firmness and Wrinkle Reduction with Imaging-Validated ECM Remodeling

The periorbital region is particularly susceptible to skin thinning, wrinkle formation, and inflammatory puffiness. Clinical studies demonstrate that Palmitoyl Tetrapeptide-7-containing eye formulations improve skin hydration by 28.12%, elasticity by 18.81%, and collagen production by 54.99% over 12 weeks [10]. The in vivo reflectance confocal microscopy evidence of ECM structural improvement versus placebo [11] provides imaging-based substantiation that is particularly valuable for premium eye-care product lines. The combination of anti-inflammatory activity (reducing under-eye puffiness) and collagen stimulation (thickening thin periorbital skin) addresses the two primary age-related concerns in this anatomical region simultaneously [10].

Synergistic Peptide Complexes: Matrixyl 3000-Type Formulations with Independently Validated Component Activity

Palmitoyl Tetrapeptide-7 is commercially validated as the anti-inflammatory regulator component of Matrixyl® 3000, paired with Palmitoyl Tripeptide-1 as the collagen-synthesis agonist [10]. The mechanistic complementarity has been demonstrated in vitro: the combination shows synergistic enhancement of type I collagen, fibronectin, and hyaluronic acid synthesis [11]. Formulators can optimize the ratio of the two peptides (typically 3–8% total peptide complex) to tune the balance between anti-inflammatory protection and matrix synthesis stimulation for specific product positioning. The clinical data demonstrating up to 45% wrinkle depth reduction with the combination provides a compelling total-efficacy narrative that exceeds what either peptide could achieve independently, creating procurement value in sourcing both peptides from a single qualified supplier to ensure batch-to-batch consistency and documented synergy ratios [10].

Quote Request

Request a Quote for Palmitoyl Tetrapeptide-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.